molecular formula C9H8BrNO3S2 B263084 5-bromo-N-(2-furylmethyl)-2-thiophenesulfonamide

5-bromo-N-(2-furylmethyl)-2-thiophenesulfonamide

Cat. No. B263084
M. Wt: 322.2 g/mol
InChI Key: UDCJJUUXLSPRFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(2-furylmethyl)-2-thiophenesulfonamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a sulfonamide derivative of thiophene and is commonly referred to as Br-FMS. The purpose of

Mechanism of Action

The mechanism of action of Br-FMS involves the inhibition of carbonic anhydrase enzymes. This inhibition leads to a decrease in the production of bicarbonate ions, which are important for maintaining acid-base balance. Additionally, Br-FMS has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Br-FMS are related to its inhibition of carbonic anhydrase enzymes. This inhibition leads to a decrease in bicarbonate ion production, which can have effects on acid-base balance and fluid secretion. Additionally, the anticancer properties of Br-FMS are related to its ability to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using Br-FMS in lab experiments is its potent inhibitory effects on carbonic anhydrase enzymes. This makes it a useful tool for studying the role of these enzymes in physiological processes. Additionally, its anticancer properties make it a potential candidate for cancer therapy. However, one limitation of using Br-FMS is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving Br-FMS. One potential direction is to investigate its potential as a cancer therapy, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of Br-FMS and its effects on physiological processes. Finally, the development of new synthesis methods for Br-FMS could lead to improved purity and yield, making it more widely available for research purposes.

Synthesis Methods

The synthesis of Br-FMS involves the reaction of 5-bromo-2-thiophenesulfonamide with 2-furylmethylamine in the presence of a base catalyst. This method has been reported in the literature and has been used in numerous studies to produce Br-FMS with high purity and yield.

Scientific Research Applications

Br-FMS has been used in a variety of scientific research studies due to its unique properties. It has been shown to have potent inhibitory effects on carbonic anhydrase enzymes, which are involved in a variety of physiological processes such as acid-base balance and fluid secretion. Br-FMS has also been shown to have anticancer properties, specifically against breast cancer cells.

properties

Product Name

5-bromo-N-(2-furylmethyl)-2-thiophenesulfonamide

Molecular Formula

C9H8BrNO3S2

Molecular Weight

322.2 g/mol

IUPAC Name

5-bromo-N-(furan-2-ylmethyl)thiophene-2-sulfonamide

InChI

InChI=1S/C9H8BrNO3S2/c10-8-3-4-9(15-8)16(12,13)11-6-7-2-1-5-14-7/h1-5,11H,6H2

InChI Key

UDCJJUUXLSPRFR-UHFFFAOYSA-N

SMILES

C1=COC(=C1)CNS(=O)(=O)C2=CC=C(S2)Br

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=CC=C(S2)Br

Origin of Product

United States

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